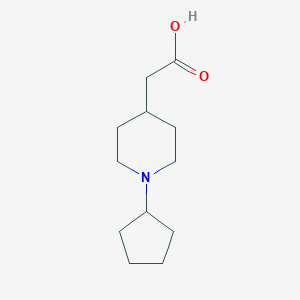![molecular formula C12H17Cl3N6 B1470170 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351632-73-9](/img/structure/B1470170.png)
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
描述
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antihistaminic, antipsychotic, and antiemetic properties. The presence of the tetrazole ring and the chlorophenyl group in its structure contributes to its unique pharmacological profile.
准备方法
The synthesis of 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylmethanone and piperazine.
Formation of Intermediate: The 4-chlorophenylmethanone is first converted to 4-chlorophenylmethanol using a reducing agent like sodium borohydride in methanol.
Tetrazole Formation: The 4-chlorophenylmethanol is then reacted with sodium azide and ammonium chloride to form the tetrazole ring.
Final Coupling: The resulting tetrazole derivative is coupled with piperazine in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium iodide in tetrahydrofuran to yield the final product
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final compound.
化学反应分析
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include organic solvents like methanol, tetrahydrofuran, and bases like potassium carbonate.
科学研究应用
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antihistaminic and antipsychotic agent.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like allergies, anxiety, and schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
作用机制
The mechanism of action of 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets:
Histamine Receptors: The compound acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and providing relief from allergic symptoms.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its potential antipsychotic effects.
Pathways: The compound modulates various signaling pathways involved in inflammation and neurotransmission
相似化合物的比较
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can be compared with other similar compounds:
Clocinizine: Both compounds have antihistaminic properties, but clocinizine lacks the tetrazole ring.
Chlorcyclizine: Similar to clocinizine, chlorcyclizine is an antihistamine but differs in its chemical structure and pharmacological profile.
Levocetirizine: This compound is a more potent antihistamine with fewer side effects compared to traditional antihistamines
The uniqueness of this compound lies in its combination of the tetrazole ring and piperazine moiety, which imparts distinct pharmacological properties.
属性
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYRIJQJIUWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)




![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)
(propan-2-yl)amine](/img/structure/B1470104.png)


![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)
![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)
